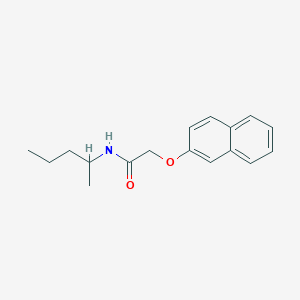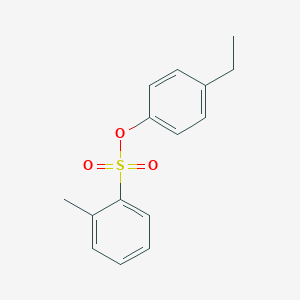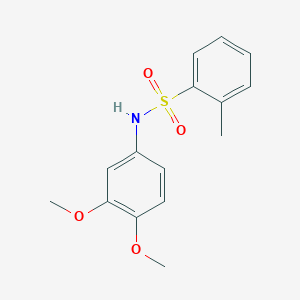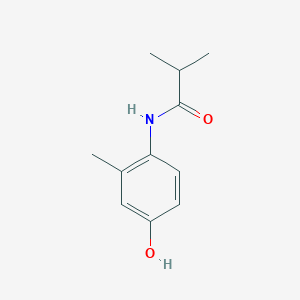
N-(1-methylbutyl)-2-(2-naphthyloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methylbutyl)-2-(2-naphthyloxy)acetamide, commonly known as MNA-715, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MNA-715 belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to have various pharmacological effects.
Wirkmechanismus
MNA-715 works by inhibiting the activity of N-(1-methylbutyl)-2-(2-naphthyloxy)acetamide, which leads to an increase in endocannabinoid levels in the body. Endocannabinoids are naturally occurring compounds in the body that play a crucial role in regulating various physiological processes such as pain, inflammation, and mood.
Biochemical and Physiological Effects
Studies have demonstrated that MNA-715 has various biochemical and physiological effects. MNA-715 has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, MNA-715 has been shown to have anxiolytic effects, which may be beneficial in the treatment of anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of MNA-715 is its specificity for N-(1-methylbutyl)-2-(2-naphthyloxy)acetamide inhibition, which reduces the risk of off-target effects. However, MNA-715 has some limitations, such as its poor solubility in water, which may limit its use in some experimental settings.
Zukünftige Richtungen
There are several future directions for the study of MNA-715. One potential direction is the investigation of its effects on other physiological processes such as appetite regulation and immune function. Additionally, further studies are needed to determine the safety and efficacy of MNA-715 in human clinical trials. Finally, the development of more potent and selective N-(1-methylbutyl)-2-(2-naphthyloxy)acetamide inhibitors may lead to the discovery of new therapeutic agents for the treatment of various diseases.
Synthesemethoden
The synthesis of MNA-715 involves the reaction of 2-naphthol with 1-methylbutylamine in the presence of acetic anhydride and a catalyst. The resulting product is then treated with acetic acid and acetic anhydride to form MNA-715.
Wissenschaftliche Forschungsanwendungen
MNA-715 has been extensively studied for its potential therapeutic applications in various diseases such as pain, inflammation, and anxiety. Studies have shown that MNA-715 exerts its pharmacological effects through the inhibition of N-(1-methylbutyl)-2-(2-naphthyloxy)acetamide, which is an enzyme that breaks down endocannabinoids in the body.
Eigenschaften
Molekularformel |
C17H21NO2 |
|---|---|
Molekulargewicht |
271.35 g/mol |
IUPAC-Name |
2-naphthalen-2-yloxy-N-pentan-2-ylacetamide |
InChI |
InChI=1S/C17H21NO2/c1-3-6-13(2)18-17(19)12-20-16-10-9-14-7-4-5-8-15(14)11-16/h4-5,7-11,13H,3,6,12H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
GNGBZGPEGPVQDH-UHFFFAOYSA-N |
SMILES |
CCCC(C)NC(=O)COC1=CC2=CC=CC=C2C=C1 |
Kanonische SMILES |
CCCC(C)NC(=O)COC1=CC2=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Dimethyl 5-{[(2-methylphenyl)sulfonyl]amino}isophthalate](/img/structure/B290746.png)




![4-[(4-Hydroxyphenyl)sulfanyl]phenyl methanesulfonate](/img/structure/B290754.png)
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-ethoxybenzoate](/img/structure/B290755.png)
